2-(Benzyl(prop-2-yn-1-yl)amino)ethanol
Overview
Description
2-(Benzyl(prop-2-yn-1-yl)amino)ethanol is a versatile chemical compound with the molecular formula C₁₂H₁₅NO. It is used in various scientific research fields due to its unique structure and properties. This compound is known for its applications in drug synthesis, catalysis, and other advanced chemical processes.
Mechanism of Action
Target of Action
It is known that this compound is used in diverse scientific research, including drug synthesis and catalysis, suggesting it may interact with a variety of molecular targets.
Mode of Action
Compounds with similar structures have been shown to act as photosensitizers, generating reactive oxygen species through energy transfer and single electron transfer pathways
Biochemical Pathways
Given its use in drug synthesis and catalysis, it is likely that this compound interacts with multiple biochemical pathways.
Result of Action
Given its use in scientific research, it is likely that this compound has significant effects at the molecular and cellular levels.
Action Environment
It is known that the compound is stable at temperatures between 2-8°c , suggesting that temperature may play a role in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol involves the reaction of N-benzyl-N-(2-hydroxyethyl)prop-2-yn-1-amine with pyridine and thionyl chloride in dichloromethane at room temperature for 2 hours. This is followed by the addition of sodium azide in N,N-dimethylformamide at 80°C for 8 hours .
Another method involves the use of di-isopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran at 20°C for 12 hours. The reaction mixture is then purified by flash column chromatography on silica gel with acetone in dichloromethane as the eluent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyl(prop-2-yn-1-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like Jones reagent or Dess-Martin periodinane.
Reduction: It can be reduced using hydrogenation or hydride reagents.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group or the alkyne moiety.
Common Reagents and Conditions
Oxidation: Jones reagent (CrO₃ in H₂SO₄) or Dess-Martin periodinane in dichloromethane.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium azide (NaN₃) in N,N-dimethylformamide (DMF) or other nucleophiles in suitable solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
2-(Benzyl(prop-2-yn-1-yl)amino)ethanol is widely used in scientific research due to its unique properties. Some of its applications include:
Drug Synthesis: It serves as a building block for the synthesis of various pharmaceuticals.
Catalysis: It is used as a ligand in catalytic reactions, enhancing the efficiency of chemical transformations.
Material Science: It is involved in the synthesis of advanced materials with specific properties.
Biological Studies: It is used in the study of enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
Similar Compounds
N-benzylprop-2-yn-1-amine: Similar structure but lacks the hydroxyl group.
2-(Benzylamino)ethanol: Similar structure but lacks the alkyne moiety.
N-benzyl-N-(2-hydroxyethyl)prop-2-yn-1-amine: Precursor in the synthesis of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and an alkyne moiety, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
2-[benzyl(prop-2-ynyl)amino]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-8-13(9-10-14)11-12-6-4-3-5-7-12/h1,3-7,14H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPOTADBPXCJBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CCO)CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292403 | |
Record name | 2-[benzyl(prop-2-ynyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13105-78-7 | |
Record name | NSC82291 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82291 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[benzyl(prop-2-ynyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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